An In-depth Technical Guide to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate: A Chiral Building Block for Novel Therapeutics
An In-depth Technical Guide to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate: A Chiral Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, comprising a piperazine core, a stereodefined cyanomethyl group, and a versatile Boc-protecting group, render it an invaluable synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of innovative therapeutics, including kinase inhibitors and central nervous system (CNS) agents. The strategic placement of the cyano group and the inherent chirality at the C2 position allow for precise molecular scaffolding, enabling the exploration of chemical space and the optimization of drug-target interactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is essential for its effective use in synthesis and process development. While experimental data for this specific enantiomer is not extensively published, a compilation of its known data, alongside predicted values and data from closely related analogs, provides a robust profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₂ | - |
| Molecular Weight | 211.26 g/mol | [1] |
| CAS Number | 1359658-29-9 | - |
| Appearance | Expected to be a solid | [2] |
| Melting Point | Data not available for the (S)-enantiomer. The related (R)-tert-Butyl 2-methylpiperazine-1-carboxylate has a melting point of 39.0 to 43.0 °C. | [2] |
| Boiling Point (Predicted) | 343.1 ± 37.0 °C | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane and chloroform. | - |
| Storage | 2-8°C, sealed, dry, light-proof | - |
Computed Properties of the (R)-enantiomer (as a proxy):
| Property | Value |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 211.132076794 Da |
| Topological Polar Surface Area | 65.4 Ų |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and a series of multiplets in the region of 2.8-4.0 ppm corresponding to the diastereotopic protons of the piperazine ring. The proton at the chiral center (C2) would likely appear as a multiplet.
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¹³C NMR: The carbon NMR would display a signal for the carbonyl group of the Boc protector around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The carbon of the cyano group is expected in the 117-120 ppm region. The carbons of the piperazine ring would appear in the 40-55 ppm range.
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IR Spectroscopy: Key infrared absorption bands would include a nitrile (C≡N) stretch around 2240 cm⁻¹, a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the closely related tert-butyl 2-cyanopiperidine-1-carboxylate shows an [M+H]⁺ adduct at m/z 211.14411.[3]
Synthesis and Stereochemical Control
The enantioselective synthesis of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a key challenge that leverages modern asymmetric synthesis methodologies. A plausible and commonly employed strategy involves the use of a chiral pool starting material or an asymmetric catalytic process to establish the stereocenter at the C2 position.
Conceptual Synthetic Workflow
A general and effective approach to chiral 2-substituted piperazines often starts from α-amino acids. This strategy ensures the introduction of the desired stereochemistry from a readily available and enantiopure source.
Caption: Conceptual workflow for the synthesis of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, generalized procedure for the synthesis of chiral N-Boc-2-cyanopiperazines, adapted for the target molecule.
Step 1: Synthesis of (S)-1-Boc-piperazine-2-carboxamide
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Start with commercially available (S)-piperazine-2-carboxylic acid.
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Dissolve the amino acid in a mixture of dioxane and water.
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Add sodium carbonate and cool the mixture to 0 °C.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the mixture with citric acid and extract with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-piperazine-2-carboxylic acid.
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The resulting carboxylic acid is then converted to the primary amide using a standard peptide coupling reagent (e.g., HATU, HOBt) and ammonia.
Step 2: Dehydration to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate
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Dissolve the (S)-1-Boc-piperazine-2-carboxamide in a suitable solvent such as dichloromethane or THF.
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Add a dehydrating agent, for example, trifluoroacetic anhydride or Burgess reagent.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
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Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over sodium sulfate.
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Purify the crude product by column chromatography on silica gel to afford the pure (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.
Reactivity and Chemical Transformations
The chemical reactivity of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is dictated by its three key functional groups: the Boc-protected amine, the secondary amine of the piperazine ring, and the cyano group.
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N-Boc Group: This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the secondary amine at the 1-position. This allows for subsequent functionalization at this site.
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Secondary Amine (N4): The unprotected nitrogen atom is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, arylation (e.g., Buchwald-Hartwig amination), and reductive amination. This is the primary site for introducing diversity and building out the molecular scaffold.
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Cyano Group: The nitrile functionality is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions.
Caption: Reactivity map of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate.
Applications in Drug Discovery and Development
The unique stereochemistry and functional group array of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate make it a highly sought-after intermediate in the synthesis of high-value pharmaceutical targets.
Janus Kinase (JAK) Inhibitors
The piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a key structural element that interacts with the hinge region of the kinase domain. The chiral nature of this building block allows for the synthesis of enantiomerically pure JAK inhibitors, which can lead to improved potency and selectivity, and a reduction in off-target effects. For instance, the synthesis of tofacitinib, a known JAK inhibitor, involves a chiral piperidine core that shares structural similarities with the piperazine scaffold of the title compound.[4] The use of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate allows for the introduction of specific substituents at the N4 position that can be tailored to target different members of the JAK family.
Central Nervous System (CNS) Agents
The piperazine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. Its ability to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, is a key reason for its prevalence. The stereochemistry of substituents on the piperazine ring can have a profound impact on receptor binding affinity and functional activity. The (S)-configuration of the 2-cyano group in (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate provides a fixed spatial orientation for further derivatization, enabling the synthesis of potent and selective CNS drug candidates.
Safety and Handling
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate should be handled with care in a well-ventilated laboratory, following standard safety procedures.
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Hazard Statements:
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.
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Conclusion
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its well-defined stereochemistry and orthogonally protected functional groups provide medicinal chemists with a powerful tool for the rational design and development of novel drug candidates. A comprehensive understanding of its chemical properties, synthesis, and reactivity is paramount for its successful application in the ongoing quest for new and improved medicines.
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